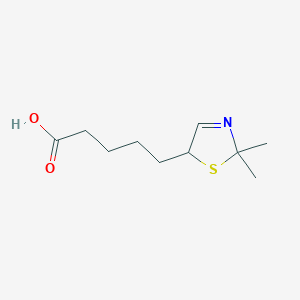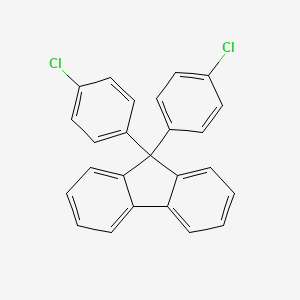
9,9-Bis(4-chlorophenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Bis(4-chlorophenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two 4-chlorophenyl groups attached to the 9-position of the fluorene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(4-chlorophenyl)-9H-fluorene typically involves the reaction of fluorene with 4-chlorobenzene under specific conditions. One common method is the Friedel-Crafts alkylation, where fluorene reacts with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
9,9-Bis(4-chlorophenyl)-9H-fluorene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
9,9-Bis(4-chlorophenyl)-9H-fluorene has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Organic Electronics: The compound is employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Chemical Sensors: Its derivatives are used in the fabrication of chemical sensors for detecting various analytes.
Pharmaceutical Research: The compound and its derivatives are investigated for potential therapeutic applications, including as intermediates in drug synthesis.
作用机制
The mechanism by which 9,9-Bis(4-chlorophenyl)-9H-fluorene exerts its effects is largely dependent on its interaction with specific molecular targets. In organic electronics, the compound functions by facilitating charge transport through its conjugated system. In chemical sensors, its mechanism involves the selective binding of analytes to its functional groups, leading to measurable changes in electrical or optical properties.
相似化合物的比较
Similar Compounds
9,9-Bis(4-methoxyphenyl)-9H-fluorene: Similar in structure but with methoxy groups instead of chloro groups.
9,9-Bis(4-fluorophenyl)-9H-fluorene: Contains fluorine atoms instead of chlorine atoms.
9,9-Bis(4-cyanophenyl)-9H-fluorene: Features cyano groups in place of chloro groups.
Uniqueness
9,9-Bis(4-chlorophenyl)-9H-fluorene is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and suitability for specific applications, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
117766-41-3 |
|---|---|
分子式 |
C25H16Cl2 |
分子量 |
387.3 g/mol |
IUPAC 名称 |
9,9-bis(4-chlorophenyl)fluorene |
InChI |
InChI=1S/C25H16Cl2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |
InChI 键 |
HYBLFOADKYTPGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
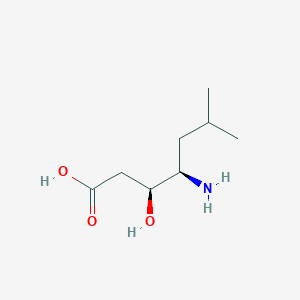
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
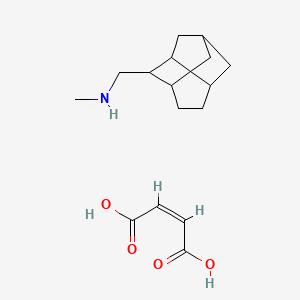
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
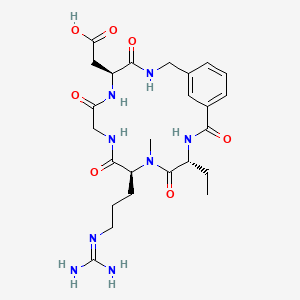
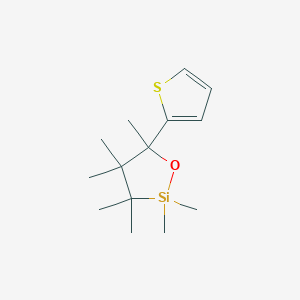
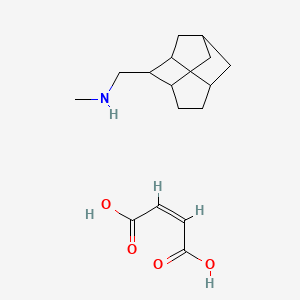
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
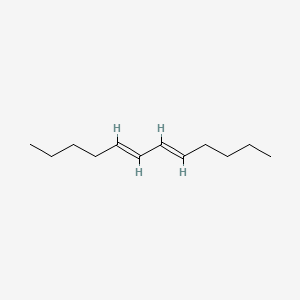
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
